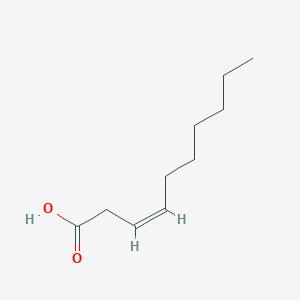

(Z)-癸-3-烯酸

描述

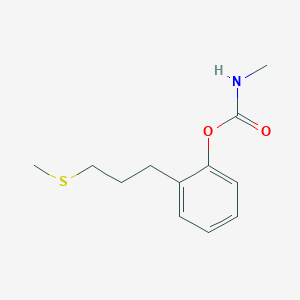

3Z-decenoic acid is a medium-chain fatty acid.

科学研究应用

昆虫信息素的合成:Ishmuratov等人(1998年)开发了一种从十一碳烯酸合成9(Z)-不饱和无环昆虫信息素的方法,这是(Z)-癸-3-烯酸的相关化合物。这种合成涉及缩短碳链和两步转化以创建关键中间体 (Ishmuratov et al., 1998)。

抗菌应用:Banday等人(2010年)探索了从脂肪酸腙衍生的化合物,包括与(Z)-癸-3-烯酸相关的化合物的抗菌活性。他们的研究显示了对各种细菌有希望的抗菌活性,突显了医学应用的潜力 (Banday et al., 2010)。

分子结构:Sonneck等人(2015年)报告了(E)-壬-2-烯酸和(E)-癸-2-烯酸的分子结构,深入了解与(Z)-癸-3-烯酸相似化合物的结构特征 (Sonneck et al., 2015)。

立体特异性化合物的合成:Abarbri等人(1995年)开发了(Z)或(E)-3-甲基烯烯酸的立体特异性合成方法,展示了可应用于(Z)-癸-3-烯酸合成的技术 (Abarbri et al., 1995)。

大环麝香的生产:Sytniczuk等人(2018年)利用癸-9-烯酸合成带有麝香气味的大环内酯。这项工作展示了在香水生产中的应用,与(Z)-癸-3-烯酸相关 (Sytniczuk et al., 2018)。

医学诊断应用:Johnson等人(1994年)描述了一种用于诊断中链酰辅酶A脱氢酶缺乏症的血浆顺式癸-4-烯酸的测定方法。尽管这项研究侧重于不同的异构体,但突显了类似化合物的诊断潜力 (Johnson et al., 1994)。

催化加氢研究:Vasil’ev和Serebryakov(1994年)报告了从烯酸烷基烯-2,4-二酸酯制备(Z)-烯酸烷-3-烯酸的方法,展示了可应用于(Z)-癸-3-烯酸的方法 (Vasil’ev & Serebryakov, 1994)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of (Z)-dec-3-enoic acid can be achieved through a multi-step process involving several reactions. The starting material for this synthesis is 1-decene, which undergoes oxidation and isomerization to produce the desired product.", "Starting Materials": ["1-decene", "Sodium periodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Sodium chloride", "Water"], "Reaction": ["1. Oxidation of 1-decene with sodium periodate to form 10-hydroxydec-1-ene", "2. Isomerization of 10-hydroxydec-1-ene to form (Z)-9-decen-1-ol", "3. Oxidation of (Z)-9-decen-1-ol with sodium periodate to form (Z)-9-decenoic acid", "4. Reduction of (Z)-9-decenoic acid with sodium borohydride to form (Z)-dec-3-enoic acid", "5. Acidification of the reaction mixture with acetic acid to protonate the carboxylic acid group", "6. Extraction of the product with diethyl ether", "7. Washing of the organic layer with sodium hydroxide solution and brine", "8. Drying of the organic layer with anhydrous sodium sulfate", "9. Removal of the solvent by rotary evaporation to obtain (Z)-dec-3-enoic acid as a colorless liquid."] } | |

CAS 编号 |

15469-77-9 |

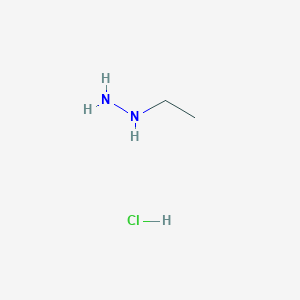

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

(Z)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |

InChI 键 |

CPVUNKGURQKKKX-FPLPWBNLSA-N |

手性 SMILES |

CCCCCC/C=C\CC(=O)O |

SMILES |

CCCCCCC=CCC(=O)O |

规范 SMILES |

CCCCCCC=CCC(=O)O |

沸点 |

158.00 °C. @ 760.00 mm Hg |

熔点 |

18 °C |

| 15469-77-9 | |

物理描述 |

Liquid |

Pictograms |

Corrosive |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the stereochemical outcome of the β-Hydroxydecanoylthioester dehydrase-catalyzed isomerization of (E)-dec-2-enoic acid thioester to (Z)-dec-3-enoic acid thioester?

A1: Research indicates that the enzyme β-Hydroxydecanoylthioester dehydrase (from Escherichia coli) catalyzes this isomerization with a defined stereochemistry. The enzyme removes the pro-(4R) hydrogen from the substrate during the allylic rearrangement. [] Furthermore, the enzyme facilitates the addition of a proton to the si face at C-2 of the (E)-dec-2-enoic acid thioester. [] This results in an overall suprafacial stereochemical course for the enzymatic allylic rearrangement, yielding the (Z)-dec-3-enoic acid thioester. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)